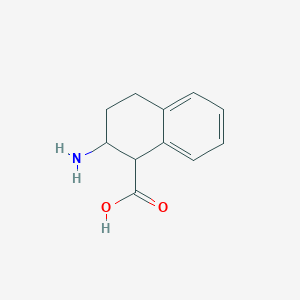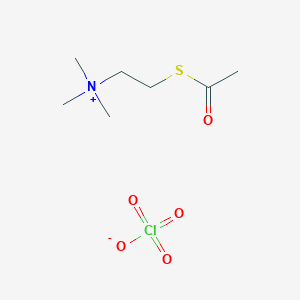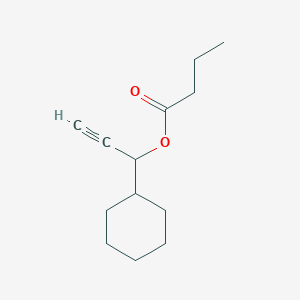![molecular formula C7H10Cl2 B010276 2,3-Dichlorobicyclo[2.2.1]heptane CAS No. 101011-90-9](/img/structure/B10276.png)
2,3-Dichlorobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorobicyclo[2.2.1]heptane, also known as adamantane, is a chemical compound with a rigid three-dimensional structure. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. In 2.1]heptane.
Applications De Recherche Scientifique
2,3-Dichlorobicyclo[2.2.1]heptane has been extensively studied for its applications in scientific research. It has been used as a precursor for the synthesis of various compounds with potential pharmacological activity, including antiviral, anticancer, and antipsychotic agents. Additionally, 2,3-Dichlorobicyclo[2.2.1]heptane has been investigated for its potential as a drug delivery system, due to its rigid and stable structure.
Mécanisme D'action
The mechanism of action of 2,3-Dichlorobicyclo[2.2.1]heptane is not yet fully understood. However, it is believed to interact with various biological targets, including ion channels and receptors. It has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses, as well as anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2,3-Dichlorobicyclo[2.2.1]heptane has been shown to have a range of biochemical and physiological effects. It has been found to modulate the activity of ion channels, including the NMDA receptor and the voltage-gated sodium channel. Additionally, it has been shown to affect the release of neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-Dichlorobicyclo[2.2.1]heptane for lab experiments is its rigid and stable structure, which makes it an ideal precursor for the synthesis of various compounds. However, due to its potential toxicity and limited solubility in aqueous solutions, it may not be suitable for certain experiments.
Orientations Futures
There are several future directions for the study of 2,3-Dichlorobicyclo[2.2.1]heptane. One area of interest is the development of new compounds with potential pharmacological activity, using 2,3-Dichlorobicyclo[2.2.1]heptane as a precursor. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dichlorobicyclo[2.2.1]heptane and its potential applications in drug delivery systems. Finally, more studies are needed to explore the potential toxicity and safety of 2,3-Dichlorobicyclo[2.2.1]heptane in various experimental settings.
Conclusion
In conclusion, 2,3-Dichlorobicyclo[2.2.1]heptane is a chemical compound with potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. Its rigid and stable structure makes it an ideal precursor for the synthesis of various compounds with potential pharmacological activity. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in drug delivery systems.
Méthodes De Synthèse
The synthesis of 2,3-Dichlorobicyclo[2.2.1]heptane can be achieved through a variety of methods, including the catalytic hydrogenation of 2,3-dichloro-1,3-butadiene and the cyclization of 1,3-dichloro-2-propanol. The most common method involves the reaction of 1-bromo2,3-Dichlorobicyclo[2.2.1]heptane with lithium aluminum hydride, which yields 2,3-Dichlorobicyclo[2.2.1]heptane with high yield and purity.
Propriétés
Numéro CAS |
101011-90-9 |
|---|---|
Nom du produit |
2,3-Dichlorobicyclo[2.2.1]heptane |
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
2,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2 |
Clé InChI |
FRNCOQMOHQNWML-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2Cl)Cl |
SMILES canonique |
C1CC2CC1C(C2Cl)Cl |
Synonymes |
Bicyclo[2.2.1]heptane, 2,3-dichloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)



